molecular formula C22H20N4O3S B2717806 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797963-53-1

1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2717806
CAS No.: 1797963-53-1
M. Wt: 420.49
InChI Key: DZIOBZDOCBMDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acetylcholinesterase Inhibitors : A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. The research focused on optimizing the spacer length linking two pharmacophoric moieties and testing compounds with greater conformational flexibility. This work is significant in the field of medicinal chemistry, particularly for the development of treatments for neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).

  • Heterocycle Synthesis : Chupp et al. (1975) demonstrated the synthesis of new heterocycles, specifically 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from certain N-hydroxy-N-methyl-N′-aryl ureas. This research is relevant in the context of synthetic organic chemistry, offering insights into novel methods for creating complex heterocyclic structures (Chupp et al., 1975).

  • Gelation and Rheology : Lloyd and Steed (2011) explored the hydrogel formation of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, highlighting how the morphology and rheology of these gels depend on the identity of the anion. This study is pertinent to material science, particularly in the development of novel gel materials with tunable physical properties (Lloyd & Steed, 2011).

  • Anticancer Activity : Yakantham et al. (2019) synthesized and tested a series of derivatives for their anticancer activity against various human cancer cell lines. This research contributes to the field of medicinal chemistry, particularly in the search for new anticancer agents (Yakantham et al., 2019).

  • Enzyme Inhibition Studies : Mustafa et al. (2014) conducted a study on the synthesis of unsymmetrical 1,3-disubstituted ureas and investigated their enzyme inhibition and anticancer properties. This research provides valuable insights into the potential therapeutic applications of these compounds (Mustafa et al., 2014).

  • Photophysical and Electrochemical Properties : Thippeswamy et al. (2021) examined the optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives, highlighting their potential applications in OLEDs, solar cells, and other electronic devices (Thippeswamy et al., 2021).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-2-28-18-11-6-5-10-17(18)24-22(27)23-16-9-4-3-8-15(16)14-20-25-21(26-29-20)19-12-7-13-30-19/h3-13H,2,14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIOBZDOCBMDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.